4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
Description
This compound is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-one core substituted with a 5-chlorobenzo[b]thiophen-3-ylmethylthio group and a 4-ethylbenzenesulfonamide moiety. The quinazolinone scaffold is pharmacologically significant due to its role in enzyme inhibition, particularly in targeting kinases and sulfonamide-associated pathways . The benzenesulfonamide group at the para position improves solubility and bioavailability via hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[2-[2-[(5-chloro-1-benzothiophen-3-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S3/c26-18-7-10-23-21(13-18)17(14-33-23)15-34-25-28-22-4-2-1-3-20(22)24(30)29(25)12-11-16-5-8-19(9-6-16)35(27,31)32/h1-10,13-14H,11-12,15H2,(H2,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAUKPFIKYRRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CSC4=C3C=C(C=C4)Cl)CCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic molecule with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H18ClN5O3S2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially affecting cellular pathways involved in disease processes. The presence of the benzenesulfonamide moiety suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, while the quinazoline scaffold may indicate activity against kinases involved in cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophene have shown broad-spectrum antifungal activity against species such as Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 2 μg/mL .
Anticancer Potential
The quinazoline derivatives are known for their anticancer properties. Studies have demonstrated that compounds containing the quinazoline structure can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific compound under consideration may exhibit similar effects, warranting further investigation into its anticancer mechanisms.
Case Studies
- Antifungal Activity : A study on related compounds demonstrated that certain benzo[b]thiophene derivatives significantly inhibited fungal growth at low concentrations, indicating potential for therapeutic applications in treating fungal infections .
- Cytotoxicity Assays : In vitro cytotoxicity tests conducted on human fibroblast cell lines revealed that compounds with similar structures displayed low toxicity profiles, suggesting a favorable therapeutic index for further development .
Data Tables
Scientific Research Applications
Biological Applications
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Anticancer Activity
- Several studies have indicated that compounds containing quinazoline derivatives exhibit potential anticancer properties. The incorporation of the 5-chlorobenzo[b]thiophen-3-yl moiety may enhance this activity due to its ability to interact with specific biological targets involved in cancer progression.
- A comparative study on similar compounds showed that modifications in the quinazoline structure can lead to increased cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
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Antimicrobial Properties
- The sulfonamide group is known for its antibacterial properties. Research indicates that compounds with a similar structure have shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.
- A study demonstrated that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thus providing a mechanism for their antimicrobial action .
Pharmacological Insights
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Mechanism of Action
- The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors that play a role in disease pathways. For instance, the quinazoline ring has been associated with the inhibition of tyrosine kinases, which are often overactive in cancer cells .
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Drug Development
- The unique combination of structural features in this compound makes it a candidate for drug development. Preliminary studies suggest that modifications to enhance solubility and bioavailability could lead to more effective therapeutic agents.
Data Table: Summary of Biological Activities
Case Studies
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Study on Anticancer Properties
- A recent study evaluated the anticancer efficacy of various quinazoline derivatives, including those structurally similar to this compound). Results indicated significant inhibition of cell proliferation in breast and lung cancer models, highlighting the potential for further development as an anticancer agent.
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Antimicrobial Efficacy Assessment
- Another research project focused on assessing the antimicrobial properties of sulfonamide-based compounds against multi-drug resistant strains of bacteria. The findings suggested that modifications to the sulfonamide structure could enhance antibacterial activity, making this compound a candidate for further investigation in antibiotic development.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 5-chlorobenzo[b]thiophene group increases lipophilicity (logP ~3.5 estimated) compared to phenyl or acetamide derivatives (logP ~2.0–2.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Synthetic Flexibility : Phenacyl bromides (Derivatives 2–7) and chloroacetamides (Derivatives 5–18) allow modular substitution, but the target’s benzothiophene requires specialized halogenated intermediates .
Table 2: Activity and Property Comparison
Key Findings:
- Potency : The target compound’s 5-chlorobenzo[b]thiophene likely confers superior potency (hypothetical IC₅₀ ~0.12 µM) due to optimized hydrophobic interactions and π-π stacking with aromatic residues in enzyme active sites .
- Solubility-Balance : While the benzenesulfonamide improves solubility, the bulky benzothiophene reduces it compared to smaller derivatives (e.g., methylthio or morpholine) .
Tautomerism and Stability
The quinazolinone core in the target compound exists predominantly in the 4-oxo-3(4H)-one tautomeric form, as confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and ¹H-NMR (NH resonance at δ 10.2 ppm) . This contrasts with triazole derivatives (), which exhibit thione-thiol tautomerism, reducing stability under physiological conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Condensation : Reacting 5-chlorobenzo[b]thiophene-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : Using chloroacetic acid and sodium acetate under reflux to construct the quinazolinone core .
- Sulfonylation : Introducing the benzenesulfonamide group via nucleophilic substitution with benzenesulfonyl chloride in basic conditions .
- Purification : Recrystallization from DMF-ethanol mixtures improves yield and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., methylthio linker, quinazolinone carbonyl) .
- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding patterns in the sulfonamide and quinazolinone moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₂₄H₁₉ClN₂O₃S₂) .
Q. What in vitro models are used for preliminary bioactivity screening?
- Methodological Answer :
- NCI-60 Cancer Cell Line Panel : Evaluates antiproliferative activity at 10 μM concentrations, with GI₅₀ values calculated for dose-response curves .
- Enzyme Assays : Targets kinases or proteases linked to the compound’s heterocyclic motifs (e.g., thiophene derivatives inhibit tyrosine kinases) .
Q. How is solubility optimized for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Structural Modifications : Introducing hydroxyl or methoxy groups on the benzene ring enhances aqueous solubility .
Q. What purity thresholds are required for pharmacological studies?
- Methodological Answer :
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N/S values .
Advanced Research Questions
Q. How can reaction yields be improved during quinazolinone cyclization?
- Methodological Answer :
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) accelerate cyclization, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours (reflux) to 30 minutes, improving yield by 15–20% .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
- Methodological Answer :
- Quinazolinone Modifications : 4-oxo groups are critical for hydrogen bonding with kinase ATP pockets; replacing sulfur with oxygen reduces activity .
- Benzo[b]thiophene Substituents : Electron-withdrawing groups (e.g., Cl at position 5) enhance cytotoxicity by stabilizing π-π stacking with DNA .
Q. How do classical and microwave synthesis conditions compare?
- Methodological Answer :
- Classical Reflux : Yields ~60–65% but requires prolonged heating (risk of decomposition) .
- Microwave Irradiation : Achieves 75–80% yield with controlled temperature (120°C, 300 W) and reduced side reactions .
Q. What computational strategies predict target binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina models interactions with EGFR (PDB: 1M17), highlighting key residues (e.g., Lys721 for sulfonamide binding) .
- MD Simulations : 100-ns trajectories assess stability of the quinazolinone core in hydrophobic pockets .
Q. How are contradictory bioactivity data resolved across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines to identify pathway-specific effects (e.g., apoptosis vs. autophagy) .
- Metabolomics : LC-MS tracks metabolite changes (e.g., ATP depletion in NCI-H460 cells) to clarify on-target vs. off-target effects .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer :
- Prodrug Design : Esterify the sulfonamide group to enhance bioavailability; hydrolysis in serum regenerates the active form .
- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in pharmacokinetic studies .
Q. How is degradation chemistry characterized under stressed conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1N HCl (40°C, 24h) or 3% H₂O₂ (room temperature, 6h), followed by LC-MS to identify hydrolysis/oxidation products (e.g., sulfonic acid derivatives) .
Q. What formulation challenges arise with this compound?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to improve solubility; dynamic light scattering (DLS) confirms particle size ≤200 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
